SGX201
Description
SGX201 is an oral, time-release formulation of beclomethasone 17,21-dipropionate (BDP), a synthetic corticosteroid developed by Soligenix, Inc. for the prevention of acute radiation enteritis (ARE) in rectal cancer patients undergoing concurrent radiotherapy and chemotherapy . The drug utilizes an enteric-coated tablet designed to deliver BDP to the distal gastrointestinal (GI) tract, where radiation-induced inflammation predominantly occurs. By minimizing systemic absorption, this compound aims to reduce corticosteroid-related side effects such as immunosuppression while maximizing localized anti-inflammatory effects .
In Phase I/II clinical trials involving 16 patients, this compound demonstrated safety and tolerability across all dose groups, with a notably low incidence of diarrhea compared to historical controls .
Properties
Molecular Formula |
C21H22F2N2O3S |
|---|---|
Appearance |
Solid powder |
Synonyms |
SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparator: OrbeShield®
OrbeShield® is another proprietary BDP-based formulation developed by Soligenix. While both drugs leverage BDP’s localized anti-inflammatory properties, their delivery mechanisms and indications differ significantly:
| Parameter | SGX201 | OrbeShield® |
|---|---|---|
| Formulation | Enteric-coated tablet for delayed release | Dual-release tablet (immediate + delayed) |
| Target GI Region | Distal GI tract (e.g., colon) | Proximal and distal GI tract |
| Primary Indication | Acute radiation enteritis | Acute GI injury from systemic radiation exposure (e.g., biodefense scenarios) |
| Clinical Data | Phase I/II: 16 patients; low diarrhea incidence | Preclinical/clinical data not detailed in evidence |
| Regulatory Status | FDA Fast Track; European patents (2018–2019) | Patented for radiation/chemotherapy-induced GI damage |
| Advantages | Optimized for localized distal inflammation | Broad GI coverage; potential for combination therapy |
Mechanistic Contrast :
Comparison with Systemic Corticosteroids
This compound’s localized action and low systemic bioavailability (<1% for BDP) reduce risks of immunosuppression and metabolic side effects, a critical advantage over systemic alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
